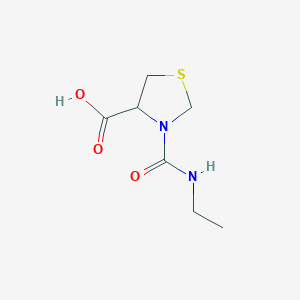

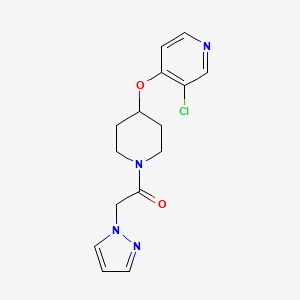

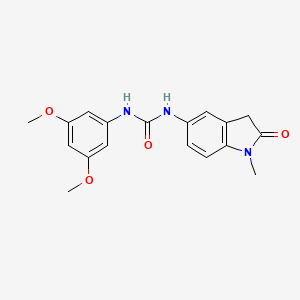

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.

科学的研究の応用

Chemical Inhibitors and Enzyme Selectivity

One significant area of application for complex chemical compounds, including structures similar to the one mentioned, is in the development of chemical inhibitors for cytochrome P450 (CYP) isoforms. These enzymes are crucial for drug metabolism, and inhibitors can help understand drug-drug interactions and the metabolism of various pharmaceuticals. Compounds with specificity towards different CYP isoforms offer a tool for dissecting the contribution of these enzymes to the metabolism of drugs, potentially reducing adverse interactions in polypharmacy scenarios (Khojasteh et al., 2011).

Antioxidant Properties and Cell Impairment Remediation

Another area of interest is the study of compounds with antioxidant properties, such as chromones and their derivatives, including potentially related structures. These compounds have been identified for their ability to neutralize active oxygen and interrupt free radical processes, thus delaying or inhibiting cell impairment. This has implications for treating and preventing diseases associated with oxidative stress, showcasing the therapeutic potential of these compounds in mitigating inflammation, diabetes, and cancer (Yadav et al., 2014).

Heterocyclic N-oxide Molecules in Synthesis and Drug Development

Heterocyclic N-oxide molecules, including pyridine and indazole N-oxides, are highlighted for their versatility in organic synthesis, catalysis, and drug development. These compounds serve as key intermediates in synthesizing bioactive molecules with anticancer, antibacterial, and anti-inflammatory properties. The diversity and potential applications of heterocyclic N-oxide derivatives underscore the broad scope of chemical compounds in advancing pharmaceutical and medicinal chemistry (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, a key structural element in kinase inhibitors, illustrates the compound's relevance in developing targeted therapies for cancer and other diseases. Kinase inhibitors play a critical role in modulating signal transduction pathways involved in disease progression. The versatility of pyrazolo[3,4-b]pyridine in binding to kinases underscores the importance of such compounds in drug discovery and therapeutic applications (Wenglowsky, 2013).

特性

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c16-13-10-17-6-2-14(13)22-12-3-8-19(9-4-12)15(21)11-20-7-1-5-18-20/h1-2,5-7,10,12H,3-4,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJQBSDZWXQHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

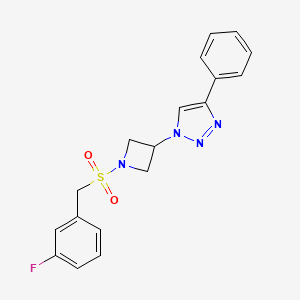

![6-Methyl-3-(2-phenylethyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2481585.png)

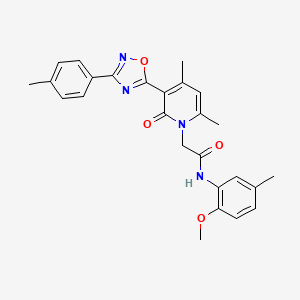

![5-(hydroxymethyl)-2-imino-8-methyl-N-[3-(trifluoromethyl)phenyl]pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481587.png)

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)

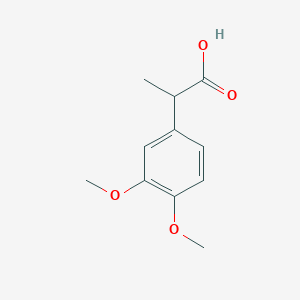

![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)